2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features both pyrrole and perimidine rings
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a 1h-pyrrol-2-yl group, have been found to interact with the aryl hydrocarbon receptor (ahr) pathway .
Mode of Action
For instance, compounds with a 1H-pyrrol-2-yl group have been found to activate the AhR pathway, leading to the induction of CYP1-metabolizing mono-oxygenases .
Biochemical Pathways
Compounds with similar structures have been found to influence the ahr pathway and induce cyp1-metabolizing mono-oxygenases . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Result of Action
Based on the action of structurally similar compounds, it can be hypothesized that the activation of the ahr pathway and the induction of cyp1-metabolizing mono-oxygenases could lead to various downstream effects, including the metabolism of xenobiotics and endogenous compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the reaction of pyrrole with an appropriate imidazole precursor under specific conditions. For instance, the use of catalytic amounts of iron (III) chloride in water can facilitate the condensation of pyrrole with imidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and the employment of catalytic amounts of reagents, are often applied to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties .
Scientific Research Applications
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrrol-2-yl)-1H-imidazole
- 2-(1H-Pyrrol-2-yl)-1H-benzimidazole
- 2-(1H-Pyrrol-2-yl)-1H-pyrimidine
Uniqueness
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is unique due to its specific structural arrangement, which combines the properties of both pyrrole and perimidine rings. This duality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Biological Activity
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is a compound that belongs to the perimidine family, characterized by a unique fused ring system containing both pyrrole and perimidine structures. Its molecular formula is C13H12N4, which indicates the presence of carbon, hydrogen, and nitrogen atoms. The compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound features a pyrrole ring attached to a 2,3-dihydro-1H-perimidine moiety. This configuration allows for diverse chemical reactivity, including electrophilic aromatic substitutions and nucleophilic attacks due to the nitrogen atoms present in the perimidine structure. The unique combination of these functionalities may enhance its biological activity compared to simpler structures.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). Several derivatives showed cytotoxic effects comparable to established chemotherapeutics like doxorubicin. For example, specific analogs exhibited IC50 values indicating strong selective toxicity towards cancer cells while sparing normal cells .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is thought to involve interaction with the aryl hydrocarbon receptor (AhR) pathway. Activation of this pathway can lead to the induction of cytochrome P450 enzymes (CYP1 family), which are crucial for drug metabolism and detoxification processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
1H-Pyrrole | Simple Aromatic Ring | Basic structure; no fused nitrogen-containing ring |
1H-Imidazole | Five-membered Ring | Exhibits different reactivity due to nitrogen placement |
2-Aminoquinoline | Fused Ring System | Known for diverse biological activities |
3-Hydroxypyridine | Hydroxylated Pyridine | Potential applications in pharmaceuticals |
The combination of both pyrrole and perimidine functionalities in this compound may enhance its biological activity compared to these simpler structures .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of various pyrrole derivatives, it was found that certain derivatives of this compound exhibited MIC values significantly lower than those of traditional antibiotics like ciprofloxacin. This highlights the compound's potential as a new class of antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
A series of experiments conducted on human cancer cell lines demonstrated that specific derivatives of this compound had superior cytotoxic effects compared to standard treatments. The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies .
Properties
IUPAC Name |
2-(1H-pyrrol-2-yl)-2,3-dihydro-1H-perimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-4-10-5-2-7-12-14(10)11(6-1)17-15(18-12)13-8-3-9-16-13/h1-9,15-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFNTSVZURSBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.